2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves the condensation of 2-(1H-indol-3-yl)acetonitrile with 2-(trifluoromethyl)-1H-benzimidazole under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: A precursor in the synthesis of the target compound.
2-(trifluoromethyl)-1H-benzimidazole: Another precursor used in the synthesis.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with similar structural features and potential biological activities.
Uniqueness
2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is unique due to its combination of indole and benzimidazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects .
Properties
Molecular Formula |
C18H13F3N4O |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)17-24-14-6-5-11(8-15(14)25-17)23-16(26)7-10-9-22-13-4-2-1-3-12(10)13/h1-6,8-9,22H,7H2,(H,23,26)(H,24,25) |
InChI Key |
PRHYOSQWKWXDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origin of Product |
United States |
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